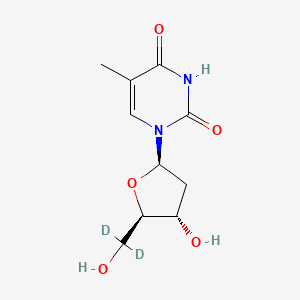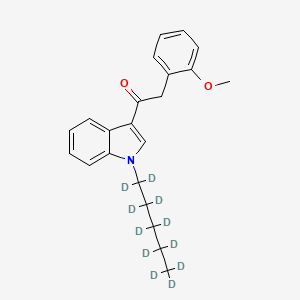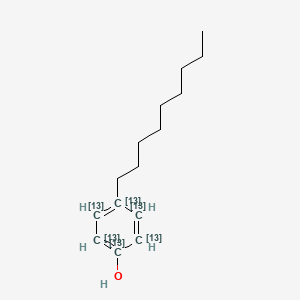
4-Hydroxy Ketorolac-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Ketorolac-d4 is a deuterated form of 4-Hydroxy Ketorolac, which is a metabolite of Ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Ketorolac due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Ketorolac-d4 involves the incorporation of deuterium atoms into the 4-Hydroxy Ketorolac molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 4-Hydroxy Ketorolac can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
化学反応の分析
Types of Reactions
4-Hydroxy Ketorolac-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-Hydroxy Ketorolac-d4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ketorolac.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Ketorolac.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Exploring the effects of Ketorolac and its metabolites on various biological systems.
作用機序
The mechanism of action of 4-Hydroxy Ketorolac-d4 is similar to that of Ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever .
類似化合物との比較
Similar Compounds
Ketorolac: The parent compound, used for its analgesic and anti-inflammatory properties.
4-Hydroxy Ketorolac: The non-deuterated form, a metabolite of Ketorolac.
Ketorolac Tromethamine: A salt form of Ketorolac used in various pharmaceutical formulations.
Uniqueness
4-Hydroxy Ketorolac-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as mass spectrometry, providing valuable insights into the behavior of Ketorolac in biological systems .
特性
CAS番号 |
1346605-32-0 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
275.296 |
IUPAC名 |
2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)/i7D2,8D2 |
InChIキー |
PIQMOWBWPFGZMW-OSEHSPPNSA-N |
SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
同義語 |
2,3-Dihydro-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic Acid-d4; (+/-)-p-Hydroxyketorolac-d4; p-Hydroxyketorolac-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3'-13C]Thymidine](/img/structure/B584016.png)





![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)



